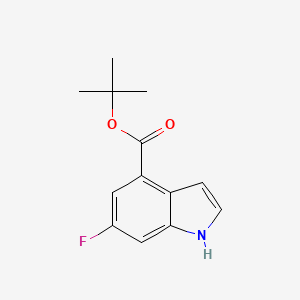
tert-Butyl 6-fluoro-1H-indole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-fluoro-1H-indole-4-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group at the 4-position and a fluorine atom at the 6-position of the indole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-fluoro-1H-indole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-fluoroindole.
Esterification: The 6-fluoroindole undergoes esterification with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester at the 4-position of the indole ring.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial methods may also include continuous flow synthesis and automated purification techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 6-fluoro-1H-indole-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives of the compound.
Substitution: The fluorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for substitution include sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 6-fluoro-1H-indole-4-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology: In biological research, this compound is used to study the effects of fluorine substitution on indole derivatives. It serves as a model compound to investigate the biological activity and binding affinity of fluorinated indoles.
Medicine: this compound is explored for its potential therapeutic applications. Fluorinated indoles have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the development of advanced materials and agrochemicals. Its unique properties make it a valuable building block for the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-fluoro-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom at the 6-position enhances the compound’s binding affinity to target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The tert-butyl ester group also contributes to the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
tert-Butyl 4-formyl-1H-indole-1-carboxylate: Similar in structure but with a formyl group at the 4-position instead of a fluorine atom.
tert-Butyl 1-indolecarboxylate: Lacks the fluorine substitution and has a tert-butyl ester group at the 1-position.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains additional functional groups and is used as a precursor to biologically active natural products.
Uniqueness: tert-Butyl 6-fluoro-1H-indole-4-carboxylate is unique due to the presence of both a fluorine atom and a tert-butyl ester group on the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H14FNO2 |
|---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
tert-butyl 6-fluoro-1H-indole-4-carboxylate |
InChI |
InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)10-6-8(14)7-11-9(10)4-5-15-11/h4-7,15H,1-3H3 |
InChI Key |
ZOHOXIOQSYYFNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C=CNC2=CC(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















